9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that features a chromeno[2,3-d]pyrimidine core with various functional groups attached
Preparation Methods
The synthesis of 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps, starting with the preparation of the chromeno[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the ethoxy and trimethoxyphenyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The chromeno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The ethoxy and trimethoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chromeno[2,3-d]pyrimidine core can interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other derivatives of chromeno[2,3-d]pyrimidine with different substituents. For example:
- 9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- 9-ethoxy-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4-thione These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activity and applications. The unique combination of the ethoxy and trimethoxyphenyl groups in 9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione contributes to its distinct properties and potential uses.
Biological Activity
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex heterocyclic compound that combines chromene and pyrimidine structures. This compound is notable for its thione functional group, which is associated with various biological activities. This article explores the biological activity of this compound through an examination of its structural properties, synthesis methods, and relevant biological studies.
Structural Characteristics
The unique structure of this compound includes:
- Chromeno Framework : Contributes to its potential bioactivity.
- Pyrimidine Ring : Involved in various medicinal chemistry applications.
- Thione Group : Enhances reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods including:
- Nucleophilic Substitution : Common due to the presence of the thione group.
- Electrophilic Additions : Facilitates the formation of more complex derivatives.
- Cyclization Reactions : Yields various structural analogs.
These methods are essential for generating derivatives that may exhibit enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various tumor cell lines. Notably:
- Cytotoxicity : Compounds similar to this compound have shown micromolar cytotoxicity against cancer cells while maintaining low toxicity to normal fibroblasts .
The following table summarizes the cytotoxic effects observed in various studies:
Compound Name | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
9-Ethoxy... | H460 | 7.7 | Effective against lung cancer |
9-Ethoxy... | A549 | 18.9 | Moderate activity |
9-Ethoxy... | U251 | 13.3 | Effective against brain tumors |
The mechanism by which this compound exhibits its anticancer effects may involve:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in cancer cell growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) demonstrates that modifications to the chromene and pyrimidine structures can significantly influence biological activity. For instance:
- Substituents on the Aromatic Ring : Alterations can enhance binding affinity to biological targets such as enzymes or receptors involved in cancer progression .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Study on FGFR1 Inhibition :
- Potency Evaluation Against MIF2 :
Properties
IUPAC Name |
9-ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-28-15-8-6-7-12-9-14-21(29-18(12)15)23-20(24-22(14)30)13-10-16(25-2)19(27-4)17(11-13)26-3/h6-8,10-11H,5,9H2,1-4H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRJHPPMHFTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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